molecular formula C9H11BrO2 B13603924 4-(3-Bromopropyl)benzene-1,3-diol

4-(3-Bromopropyl)benzene-1,3-diol

Cat. No.: B13603924
M. Wt: 231.09 g/mol
InChI Key: JBCCJNMZWRABGD-UHFFFAOYSA-N
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Description

4-(3-Bromopropyl)benzene-1,3-diol is an organic compound with the molecular formula C9H11BrO2 It consists of a benzene ring substituted with a bromopropyl group and two hydroxyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopropyl)benzene-1,3-diol typically involves the bromination of a suitable precursor. One common method is the bromination of 4-propylbenzene-1,3-diol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromopropyl)benzene-1,3-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Bromopropyl)benzene-1,3-diol has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-(3-Bromopropyl)benzene-1,3-diol involves its interaction with various molecular targets. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromopropyl)benzene-1,3-diol is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. The presence of both bromopropyl and hydroxyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

4-(3-bromopropyl)benzene-1,3-diol

InChI

InChI=1S/C9H11BrO2/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6,11-12H,1-2,5H2

InChI Key

JBCCJNMZWRABGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)CCCBr

Origin of Product

United States

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